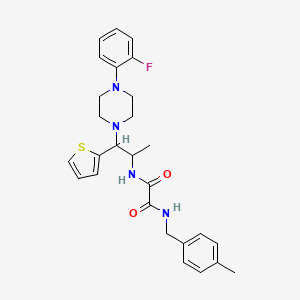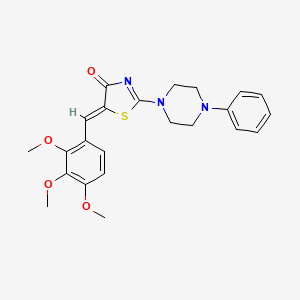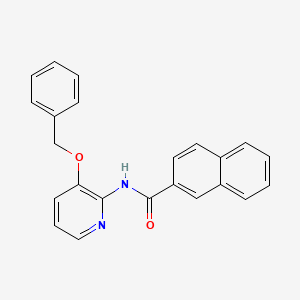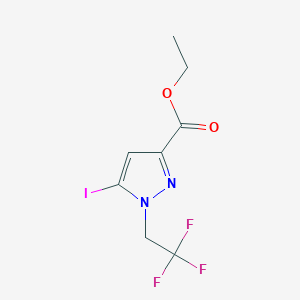![molecular formula C16H17N3OS B2761741 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide CAS No. 546090-53-3](/img/structure/B2761741.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Related compounds have been studied for their antimicrobial and antiproliferative activities .
Mode of Action
It’s worth noting that similar compounds have shown to inhibit cell growth .
Biochemical Pathways
Related compounds have been found to inhibit cell growth, suggesting that they may interfere with cellular proliferation pathways .
Result of Action
Related compounds have been found to inhibit cell growth, suggesting that they may induce cell cycle arrest or apoptosis .
Preparation Methods
The synthesis of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide involves multiple steps. One common synthetic route includes the reaction of 4-tert-butylphenyl isothiocyanate with 2-cyanoacetamide under specific conditions to form the desired product . Industrial production methods often involve bulk custom synthesis and procurement to ensure the compound’s availability for research purposes .
Chemical Reactions Analysis
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide has several scientific research applications:
Comparison with Similar Compounds
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide can be compared with similar compounds such as:
4,4’-Di-tert-butylbiphenyl: This compound is used in similar research applications and has comparable chemical properties.
4-tert-Butylacetophenone: Another compound with similar structural features and applications in organic synthesis.
The uniqueness of this compound lies in its specific thiazole and cyanoacetamide functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-16(2,3)12-6-4-11(5-7-12)13-10-21-15(18-13)19-14(20)8-9-17/h4-7,10H,8H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISSQWUNYCOLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2761660.png)
![2-[2-(4-Methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethoxy]naphthalene-1-carbaldehyde](/img/structure/B2761662.png)

![6-(4-Ethoxyphenyl)-2-(2-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydropyridazin-3-one](/img/structure/B2761664.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2761670.png)

![3-(5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-5-oxopentyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2761673.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2761674.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,4-dichlorobenzyl)sulfinyl]methyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2761676.png)


